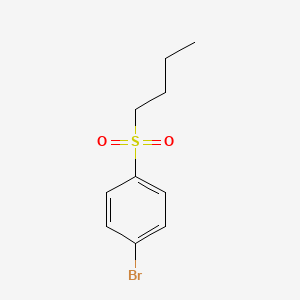

1-Bromo-4-(butylsulfonyl)benzene

Description

1-Bromo-4-(butylsulfonyl)benzene is a brominated aromatic compound featuring a butylsulfonyl (-SO₂C₄H₉) substituent at the para position of the benzene ring. This structural motif combines the electron-withdrawing sulfonyl group with a hydrophobic butyl chain, making it a versatile intermediate in organic synthesis. These derivatives are frequently employed in cross-coupling reactions (e.g., Suzuki-Miyaura) and as precursors in pharmaceuticals, agrochemicals, and advanced materials due to their tunable electronic and steric properties .

Properties

IUPAC Name |

1-bromo-4-butylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2S/c1-2-3-8-14(12,13)10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOOLODLNJPCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616335 | |

| Record name | 1-Bromo-4-(butane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403793-28-2 | |

| Record name | 1-Bromo-4-(butane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(butylsulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactionsThe reaction conditions often require the presence of a catalyst, such as iron(III) bromide, and a solvent like dichloromethane .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(butylsulfonyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation to form sulfonic acids or reduction to yield sulfides.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide or thiourea are commonly used in substitution reactions involving this compound.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed:

Substitution Reactions: Products such as 4-(butane-1-sulfonyl)aniline or 4-(butane-1-sulfonyl)thiophenol.

Oxidation Reactions: Products like 4-(butane-1-sulfonyl)benzenesulfonic acid.

Reduction Reactions: Products such as 4-(butane-1-sulfonyl)benzene sulfide.

Scientific Research Applications

1-Bromo-4-(butylsulfonyl)benzene has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(butylsulfonyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The sulfonyl group (-SO₂R) is strongly electron-withdrawing, activating the benzene ring for nucleophilic aromatic substitution. However, the butyl chain introduces steric hindrance compared to smaller substituents like methyl or trifluoromethoxy .

- Synthetic Utility : Methylsulfonyl derivatives are preferred in Pd-catalyzed cross-couplings due to their balance of reactivity and steric accessibility . Butylsulfonyl analogs may require optimized reaction conditions to mitigate steric effects.

Cross-Coupling Reactions

- 1-Bromo-4-(methylsulfonyl)benzene : Demonstrated in Suzuki-Miyaura couplings with arylboronic acids, achieving yields >70% under standard Pd catalysis .

- 1-Bromo-4-(trifluoromethoxy)benzene : Used in radiofluorination ([18F] labeling) for PET imaging, highlighting its compatibility with nucleophilic fluorination .

- This compound : Expected to participate in similar reactions but may exhibit slower kinetics due to steric hindrance from the butyl chain.

Pharmaceutical Relevance

- Methylsulfonyl Derivatives : Serve as intermediates in kinase inhibitors and anti-inflammatory agents .

- Trifluoromethylcyclopropyl Analogs (e.g., 1-bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene): Valued for their metabolic stability in drug discovery .

- Butylsulfonyl Variant: Potential applications in prodrug design where prolonged half-life is desired.

Physical and Chemical Properties

**Estimated based on alkyl chain effects.

Market and Industrial Trends

Biological Activity

1-Bromo-4-(butylsulfonyl)benzene, a compound with the CAS number 403793-28-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H13BrO2S

- Molecular Weight : 273.18 g/mol

- Physical State : Solid

- Solubility : Soluble in organic solvents

This compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonyl group may interact with various enzymes, potentially inhibiting their activity, which could lead to altered metabolic pathways.

- Neurotransmitter Modulation : Similar compounds have shown the ability to influence neurotransmitter release, particularly dopamine and serotonin, which could have implications for neurological disorders.

Anticancer Properties

Research has indicated that derivatives of sulfonyl-substituted benzene compounds can exhibit significant anticancer activity. For instance:

- Cell Growth Inhibition : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HT-29 (Colon) | 20 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties:

- Cytokine Inhibition : It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential use in treating inflammatory diseases .

Study 1: Anticancer Activity in vitro

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various sulfonylbenzene derivatives, including this compound. The results indicated a dose-dependent inhibition of cell growth in multiple cancer cell lines.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds on neuronal cells exposed to oxidative stress. The findings suggested that these compounds could protect against cell death by modulating oxidative stress responses and enhancing cellular antioxidant defenses .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound indicates favorable absorption characteristics:

- Bioavailability : Studies suggest that modifications in the compound's structure can enhance bioavailability, making it suitable for therapeutic applications.

- Metabolism : The compound undergoes hepatic metabolism, which may influence its overall efficacy and safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.